molecular formula C8H10ClF2NO B13579268 2,2-Difluoro-2-phenoxyethan-1-aminehydrochloride

2,2-Difluoro-2-phenoxyethan-1-aminehydrochloride

Cat. No.: B13579268
M. Wt: 209.62 g/mol
InChI Key: ZYISHAKQFACNCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride typically involves the reaction of 2,2-difluoroethanol with phenol in the presence of a base to form 2,2-difluoro-2-phenoxyethanol. This intermediate is then reacted with ammonia or an amine to form the corresponding amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for 2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ethanamines, while oxidation and reduction reactions can produce imines or secondary amines, respectively .

Scientific Research Applications

2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride is unique due to its specific combination of a phenoxy group and two fluorine atoms. This structure imparts distinct chemical and biological properties, such as increased stability and enhanced reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C8H10ClF2NO

Molecular Weight

209.62 g/mol

IUPAC Name

2,2-difluoro-2-phenoxyethanamine;hydrochloride

InChI

InChI=1S/C8H9F2NO.ClH/c9-8(10,6-11)12-7-4-2-1-3-5-7;/h1-5H,6,11H2;1H

InChI Key

ZYISHAKQFACNCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(CN)(F)F.Cl

Origin of Product

United States

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